[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that features a benzofuran moiety, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the benzofuran and oxazole precursors, which are then subjected to esterification and sulfonamide formation reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
1D Open-Framework Metal Phosphates: Compounds with similar crystal structures but different hydrogen bond networks.
Uniqueness
What sets [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate apart is its combination of benzofuran, oxazole, and sulfonamide functionalities
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-23(2)30(25,26)17-9-7-14(8-10-17)21(24)27-13-16-12-20(29-22-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNYUUKHLEFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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